(2-Cyanophenyl)acetone
Description
(2-Cyanophenyl)acetone is an organic compound with the molecular formula C10H9NO It is a derivative of acetone where one of the hydrogen atoms is replaced by a (2-cyanophenyl) group
Properties
IUPAC Name |
2-(2-oxopropyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(12)6-9-4-2-3-5-10(9)7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBZXXNFIDTUNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363695 | |
| Record name | (2-Cyanophenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73013-48-6 | |
| Record name | 2-(2-Oxopropyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73013-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Cyanophenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Cyanophenyl)acetone can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzonitrile with acetone in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Cyanophenyl)acetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium cyanide or sodium methoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: (2-Cyanophenyl)acetic acid
Reduction: (2-Cyanophenyl)ethanol or (2-Cyanophenyl)amine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Cyanophenyl)acetone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyanophenyl)acetone involves its interaction with various molecular targets. For example, in reduction reactions, the carbonyl group is reduced to an alcohol or amine through the transfer of hydride ions. In substitution reactions, the carbonyl carbon acts as an electrophile, allowing nucleophiles to attack and replace the existing substituent .
Comparison with Similar Compounds
Similar Compounds
Acetophenone: Similar structure but lacks the cyano group.
Benzyl cyanide: Contains a cyano group but lacks the carbonyl group.
Phenylacetone: Similar structure but lacks the cyano group.
Uniqueness
(2-Cyanophenyl)acetone is unique due to the presence of both a cyano group and a carbonyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Biological Activity
(2-Cyanophenyl)acetone, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is characterized by the presence of a cyanophenyl group attached to an acetone moiety. Its chemical structure can be represented as follows:
This compound exhibits properties typical of both ketones and nitriles, influencing its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study reported that thiazole derivatives containing a 4-cyanophenyl group exhibited significant cytotoxicity against various cancer cell lines, including Caco-2 and A549 cells. The following table summarizes the growth inhibition (GI50) values observed for these derivatives:
| Compound | Cell Line | GI50 (μM) | Selectivity Index |
|---|---|---|---|
| Thiazole 3b | Caco-2 | 1.6 | High |
| Thiazole 3f | A549 | 1.5 | Moderate |
| This compound | Caco-2 | 12.8 | Low |
The selectivity index indicates a preference for targeting cancer cells over normal cells, which is crucial for reducing side effects during treatment .
Case Studies
A notable case study involved the evaluation of the compound's effects on cell cycle progression and apoptosis in cancer cells. The study utilized flow cytometry to assess changes in cell cycle phases upon treatment with this compound derivatives. Results indicated that these compounds induced G1 phase arrest and increased apoptotic cell populations, suggesting a mechanism involving caspase activation .
Antimicrobial Activity
Beyond anticancer properties, this compound has been investigated for antimicrobial activity. A recent publication reported that certain derivatives demonstrated efficacy against a range of bacteria and fungi. The following table summarizes the antimicrobial activity observed:
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound triggers apoptosis through caspase-dependent pathways, promoting cell death in cancerous cells.
- Cell Cycle Arrest : It causes G1 phase arrest, preventing cancer cells from proliferating.
- Antimicrobial Action : The exact mechanisms against microbial pathogens are still under investigation but may involve disruption of cellular membranes or inhibition of essential metabolic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
